1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
The compound “1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. The 1-position of the triazole ring is connected to a benzyl group, which is further substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the benzyl group, and the carboxylic acid group. The chlorine and fluorine atoms would also contribute to the overall molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylic acid group could allow for reactions involving the formation or breaking of ester or amide bonds. The chlorine and fluorine atoms could potentially be replaced in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the benzyl group, the carboxylic acid group, and the chlorine and fluorine atoms. These groups could affect properties such as solubility, melting point, and boiling point .
Scientific Research Applications
Anti-Epileptic Properties
In a previous study, researchers identified 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), a derivative of our compound, as a novel anti-epileptic agent. It demonstrated efficacy in chemically- or genetically-induced epileptic zebrafish and mouse models .
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it exhibits promising biological activity, it could be further studied as a potential therapeutic agent. Additionally, the synthesis of this compound could be optimized to improve yield and reduce the production of unwanted byproducts .
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-6-10(11(17)18)14-15-16(6)5-7-2-3-8(13)4-9(7)12/h2-4H,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCDFRVMMQJSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(C=C(C=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
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